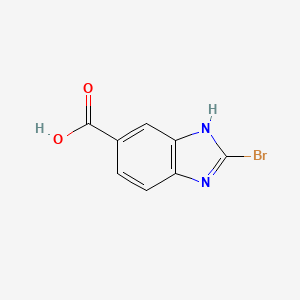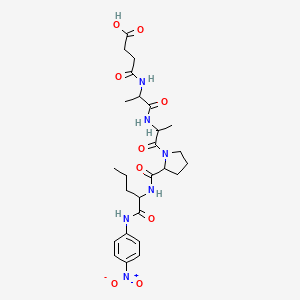![molecular formula C13H21N3O2S B12107829 (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine: is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine typically involves the reaction of 4-phenylpiperazine with propylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It serves as a ligand in binding studies and helps in understanding the structure-activity relationships of various biological molecules.
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent . It has shown promise in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals . It is also employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine involves its interaction with specific molecular targets such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is unique due to its specific structural features that allow it to interact with a wide range of molecular targets
Eigenschaften
Molekularformel |
C13H21N3O2S |
|---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
3-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C13H21N3O2S/c14-7-4-12-19(17,18)16-10-8-15(9-11-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2 |
InChI-Schlüssel |
IMZOLPRUFKDSAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





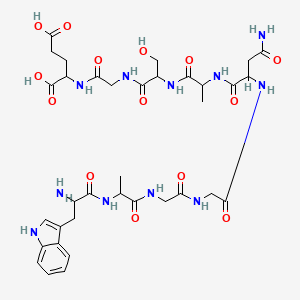
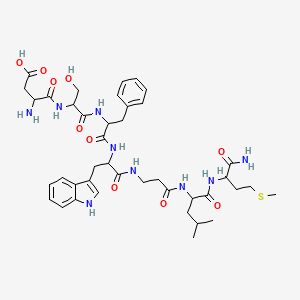
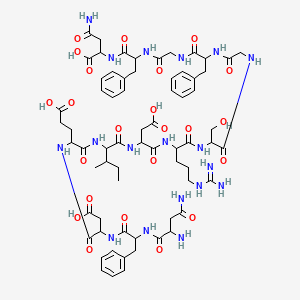
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)

![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)
